6-Bromo-8-fluoroquinolin-2(1H)-one
Overview
Description
6-Bromo-8-fluoroquinolin-2(1H)-one is a brominated and fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.
Halogenation: Bromination and fluorination reactions are performed to introduce bromine and fluorine atoms at the 6th and 8th positions, respectively.
Oxidation: The quinoline derivative undergoes oxidation to form the quinolin-2(1H)-one structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-fluoroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolin-2(1H)-one derivatives.
Reduction: Reduction of the quinoline ring.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of quinolin-2(1H)-one derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
6-Bromo-8-fluoroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and diseases.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-8-fluoroquinolin-2(1H)-one exerts its effects involves its interaction with biological targets and pathways. The compound may bind to specific enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Bromo-8-fluoroquinolin-2(1H)-one is compared with other similar compounds, such as:
6-Bromoquinolin-2(1H)-one: Similar structure but lacks the fluorine atom.
8-Fluoroquinolin-2(1H)-one: Similar structure but lacks the bromine atom.
6-Bromo-8-chloroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of both bromine and fluorine atoms in this compound gives it unique chemical and biological properties compared to its analogs. These halogen atoms can significantly influence the compound's reactivity, stability, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and properties make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
6-bromo-8-fluoro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUWPCHGTDYTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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